molecular formula C7H6BrN3O2 B1377726 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one CAS No. 1236228-63-9

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one

Número de catálogo: B1377726
Número CAS: 1236228-63-9
Peso molecular: 244.05 g/mol
Clave InChI: NBVFZOXQQHUYEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one (CAS Number: 1236228-63-9) is a sophisticated fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a [1,2,4]triazolo[3,2-b][1,3]oxazole core structure, a privileged scaffold known for its diverse biological potential. The presence of a bromo substituent at the 2-position and an acetyl group at the 1-position of the ethanone chain makes this compound a versatile and reactive intermediate for further synthetic elaboration, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. The compound's core structure belongs to the azole family, a class of nitrogen-containing heterocycles that are fundamental in organic synthesis and widely recognized for their broad spectrum of biological activities. Heterocyclic compounds like this are pivotal in the development of new therapeutic agents due to their ability to interact with various biological targets. Specifically, 1,2,4-triazole derivatives have been extensively documented in scientific literature for their potent pharmacological properties, including antimicrobial, anticancer, antifungal, antiviral, and anti-inflammatory activities. The [1,2,4]triazolo[3,2-b][1,3]oxazole system is a particularly interesting hybrid structure that combines the features of two important heterocyclic rings, potentially leading to enhanced biological properties and novel mechanisms of action. This product is supplied as a high-purity material (≥95%) intended solely for research applications in laboratory settings. It is strictly for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, utilizing standard safety protocols for laboratory chemicals.

Propiedades

IUPAC Name

1-(2-bromo-5-methyl-[1,3]oxazolo[3,2-b][1,2,4]triazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-3(12)5-4(2)13-7-9-6(8)10-11(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVFZOXQQHUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)Br)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization Approaches

  • The fused triazolo-oxazole ring system is commonly synthesized by cyclization reactions involving hydrazine derivatives and α-haloketones or α-haloesters, which form the triazole ring followed by oxazole ring closure.
  • One documented method involves the condensation of 5-methyl-1,2,4-triazole derivatives with α-haloketones or α-haloesters under basic or acidic conditions to promote cyclization and ring fusion.

Catalytic and Reagent Conditions

  • Mild acidic catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., FeCl3) have been employed to facilitate ring closure and improve yields.
  • Solvents like tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction rates.

Attachment of the Ethan-1-one Group

The ethanone moiety at position 6 is introduced via acylation reactions:

  • Friedel-Crafts acylation or nucleophilic substitution reactions using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3) are common methods.
  • Alternatively, direct coupling of an acetylated precursor or use of acetylated intermediates during ring construction can be employed.
  • Reaction conditions are carefully controlled to avoid over-acylation or decomposition of sensitive heterocyclic rings.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Formation of 4-bromo-2-methylbutan-2-ol intermediate Methyl magnesium bromide addition to methyl 3-bromopropanoate in diethyl ether at 0 to -20 °C, 1–2 h 60–75 Intermediate step relevant for brominated precursors; reaction quenched with NH4Cl or HCl
Bromination of fused heterocycle NBS in dichloromethane at 0–5 °C, inert atmosphere 70–85 Regioselective bromination at position 2; reaction monitored by TLC and NMR
Acetylation at position 6 Acetyl chloride with AlCl3 in dry solvent at 0–25 °C 65–80 Friedel-Crafts acylation; requires anhydrous conditions to preserve heterocycle integrity

Analytical Characterization and Purification

  • Purification is generally performed by column chromatography using silica gel with elution solvents such as petroleum ether/ethyl acetate mixtures.
  • Characterization includes NMR spectroscopy (^1H and ^13C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity and structure.
  • The key intermediates and final product show characteristic NMR signals corresponding to methyl, bromo-substituted aromatic protons, and acetyl groups.

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects reaction yields and selectivity, especially in the bromination and acylation steps.
  • Use of inert atmosphere (nitrogen or argon) minimizes side reactions and decomposition.
  • Stepwise synthesis with intermediate purification improves overall yield and product quality.
  • Recent studies suggest that catalytic systems involving iron or palladium can enhance ring closure efficiency and functional group transformations in related heterocyclic syntheses.

Summary Table of Preparation Methodology

Preparation Stage Key Reagents/Conditions Purpose Yield Range (%) Critical Notes
Cyclization to fused core Hydrazine derivatives + α-haloketones; acid or base catalyst Formation of triazolo-oxazole ring 60–80 Control pH and temperature
Bromination at position 2 N-bromosuccinimide (NBS), low temp, inert solvent Selective introduction of Br 70–85 Avoid over-bromination
Acetylation at position 6 Acetyl chloride + AlCl3, dry solvent Introduction of ethanone group 65–80 Anhydrous conditions required
Purification and characterization Column chromatography, NMR, MS, HPLC Isolation and verification Use gradient elution for purity

This comprehensive synthesis approach for 1-{2-Bromo-5-methyl-triazolo[3,2-b]oxazol-6-yl}ethan-1-one integrates classical heterocyclic chemistry techniques with modern catalytic and purification methods. The preparation is optimized for yield, selectivity, and product purity, supported by extensive analytical validation.

Análisis De Reacciones Químicas

Types of Reactions

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one typically involves multi-step reactions starting from simpler precursors. Recent studies have demonstrated various synthetic routes that yield high-purity products suitable for biological testing. For instance, the compound can be synthesized via the reaction of appropriate triazole and oxazole derivatives under controlled conditions to ensure optimal yield and purity .

Anticancer Activity

Recent investigations into the anticancer properties of compounds related to this compound have shown promising results. Studies have reported that derivatives exhibit selective cytotoxicity against various cancer cell lines such as:

  • K562 (Chronic Myelogenous Leukemia)
  • PC3 (Prostate Cancer)

These compounds were evaluated using standard assays like MTT and apoptosis assays to determine their effectiveness in inhibiting cell proliferation .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains with varying degrees of effectiveness. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Beyond biological applications, this compound is being explored for its potential use in creating novel materials. Its unique structure allows it to act as a precursor for synthesizing advanced polymers and nanomaterials that exhibit desirable properties such as thermal stability and electrical conductivity .

Mecanismo De Acción

The mechanism of action of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Table 1: Structural Comparison of Triazole-Containing Derivatives
Compound Name Core Structure Key Substituents Functional Groups
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one [1,2,4]Triazolo[3,2-b][1,3]oxazole 2-Br, 5-Me, 6-acetyl Acetyl, Bromine
1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)benzimidazo[1,2-b]triazol-4-yl)ethanone (22c) Benzimidazo[1,2-b][1,2,4]triazole 4-Bromophenyl, thiazole Ethanone, Bromine
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6j) Benzoxazole-triazole hybrid 3-Bromophenyl, 2-methylphenyl Thione, Bromine
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole 4-Methoxyphenylpyrazole, variable R group Thiadiazole, Methoxy

Key Observations :

  • Bromine Positioning : Bromine in the target compound is on the triazolo-oxazole core, while in 22c and 6j , it is on aryl rings. This affects electronic properties; core bromination may enhance electrophilic reactivity.
  • Acetyl vs.

Key Observations :

  • Reaction Time : Many triazole derivatives (e.g., 22c ) require ~12 h for synthesis, suggesting similar kinetic challenges in cyclization steps.
  • Spectroscopic Data : The acetyl group’s NMR signal (δ ~5.71 in 22c) aligns with expectations for the target compound. The absence of a thione (C=S) IR peak in the target compound distinguishes it from 6j .

Actividad Biológica

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one (CAS No. 1236228-63-9) is a heterocyclic compound that combines triazole and oxazole functionalities. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C7H6BrN3OC_7H_6BrN_3O, indicating the presence of bromine, nitrogen, and oxygen atoms in its structure. The unique arrangement of these atoms contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of triazole and oxazole compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The specific biological activities associated with this compound are summarized below.

Enzyme Inhibition

Recent studies have evaluated the inhibitory effects of various triazole derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's. The compound's structural analogues have shown promising results:

  • Inhibition Potency : Compounds similar to this compound exhibited IC50 values ranging from 5.80 µM to 40.80 µM against AChE and from 7.20 µM to 42.60 µM against BuChE . These values suggest significant enzyme inhibition potential compared to standard drugs like Donepezil (IC50 = 33.65 µM for AChE) .
CompoundIC50 (AChE)IC50 (BuChE)
Analogue 26.40 µM7.50 µM
Analogue 155.80 µM7.20 µM
Analogue 166.90 µM7.60 µM

Case Study: Enzyme Inhibition

In a comparative study involving various benzoxazole and oxadiazole derivatives:

  • Objective : To evaluate the structure–activity relationship (SAR) concerning AChE and BuChE inhibition.
  • Findings : The introduction of electron-withdrawing groups such as nitro (-NO2) or chloro (-Cl) at specific positions enhanced inhibitory activity significantly . For example, analogue compounds with -NO2 substitutions showed improved potency compared to those lacking such modifications.

Case Study: Antibacterial Testing

Another study focused on the synthesis and evaluation of nitroimidazole hybrids demonstrated:

  • Objective : To assess the antibacterial efficacy against resistant bacterial strains.
  • Findings : Compounds with similar structural motifs exhibited potent activity against resistant strains like MRSA . This highlights the potential for developing new antibiotics based on the triazole framework.

Q & A

Q. What methodologies validate salt formation to improve solubility without compromising activity?

  • Answer: Co-crystallization with counterions (e.g., HCl, sodium acetate) is monitored via powder X-ray diffraction (PXRD). Solubility is quantified in phosphate-buffered saline (PBS) at pH 7.4. Pharmacokinetic studies in rodents compare bioavailability of free base vs. salt forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.